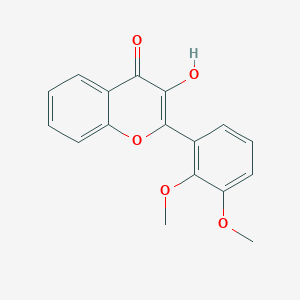
dimethyl 2-(2H-chromene-3-carboxamido)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate is a chemical compound with the molecular formula C20H17NO6 and a molecular weight of 367.35 g/mol This compound is known for its unique structure, which includes a chromene ring fused with a terephthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2H-chromene-3-carboxamido)terephthalate typically involves the reaction of 2H-chromene-3-carboxylic acid with terephthalic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate undergoes various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-(2H-chromene-3-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death . The compound may also interact with enzymes and proteins involved in key biological processes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate
- 2,2-Dimethyl-2H-chromene derivatives
- Terephthalate esters
Uniqueness
This compound stands out due to its unique combination of a chromene ring and a terephthalate moiety, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher antifungal efficacy and lower cytotoxicity, making it a promising candidate for various applications .
Properties
IUPAC Name |
dimethyl 2-(2H-chromene-3-carbonylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-25-19(23)13-7-8-15(20(24)26-2)16(10-13)21-18(22)14-9-12-5-3-4-6-17(12)27-11-14/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDIKAIAJVUGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2698646.png)
methanone](/img/structure/B2698647.png)
![1-(2-methoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2698648.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2698649.png)
![N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2698650.png)
![6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2698651.png)
![2-cyano-N-[(furan-2-yl)methyl]-2-(4-methyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide](/img/structure/B2698652.png)
![2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2698654.png)

![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B2698661.png)
![N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2698664.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2698666.png)
